

4-(4-Bromothiazol-2-yl)morpholine CAS number 1017781-60-0

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Compound of Interest

Compound Name: 4-(4-Bromothiazol-2-yl)morpholine

Cat. No.: B1518736

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An In-Depth Technical Guide to **4-(4-Bromothiazol-2-yl)morpholine** (CAS 1017781-60-0): A Key Building Block for Drug Discovery

Overview and Strategic Importance

4-(4-Bromothiazol-2-yl)morpholine is a heterocyclic compound featuring a synthetically strategic combination of three key structural motifs: a biologically active thiazole core, a pharmacokinetically favorable morpholine ring, and a chemically versatile bromine atom. This trifecta of features positions the molecule not as an end-product, but as a high-value intermediate or scaffold for researchers in medicinal chemistry and drug development. Its primary utility lies in its role as a building block for the synthesis of more complex molecules and chemical libraries aimed at discovering new therapeutic agents.[1] The thiazole ring is a well-established pharmacophore present in numerous FDA-approved drugs, exhibiting a wide array of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[2] The morpholine moiety is frequently incorporated into drug candidates to enhance desirable pharmacokinetic properties such as aqueous solubility, metabolic stability, and overall absorption, distribution, metabolism, and excretion (ADME) profiles.[3][4] Finally, the bromine atom at the 4-position of the thiazole ring serves as a crucial handle for synthetic elaboration, most notably through metal-catalyzed cross-coupling reactions.

4-(4-Bromothiazol-2-yl)morpholine

C₇H₉BrN₂OS
CAS: 1017781-60-0

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Caption: Core structure and identifiers for **4-(4-Bromothiazol-2-yl)morpholine**.

Physicochemical Properties and Safety Data

Accurate characterization and safe handling are paramount in a research setting. The key properties of **4-(4-Bromothiazol-2-yl)morpholine** are summarized below.

Table 1: Physicochemical Data

Property	Value	Source(s)
CAS Number	1017781-60-0	[5]
Molecular Formula	C ₇ H ₉ BrN ₂ OS	[6]
Molecular Weight	249.13 g/mol	[1] [5]
Physical Form	Solid	
Purity	Typically ≥97-98%	[1]
Storage Temperature	2-8°C, under inert atmosphere	[7]

| Boiling Point | 348.6±52.0°C (predicted) | [\[1\]](#) |

Table 2: GHS Safety Information

Category	Information	Source(s)
Pictogram	GHS07 (Exclamation mark)	
Signal Word	Warning	
Hazard Statements	H317: May cause an allergic skin reaction. H319: Causes serious eye irritation.	

| Precautionary Codes| P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

Synthesis and Purification Protocol

The synthesis of **4-(4-Bromothiazol-2-yl)morpholine** is typically achieved via a nucleophilic aromatic substitution (S_NAr) reaction. This approach is efficient and leverages commercially available starting materials.

Rationale of the Synthetic Approach

The chosen method involves the reaction of 2,4-dibromothiazole with morpholine.^[7] The rationale for this strategy is based on the differential reactivity of the two bromine atoms on the thiazole ring. The C2 position is more electrophilic and thus more susceptible to nucleophilic attack by the secondary amine of morpholine compared to the C4 position. This inherent regioselectivity drives the formation of the desired product. The reaction is conducted in a sealed vessel at an elevated temperature to ensure a sufficient reaction rate.^[7]

Detailed Experimental Protocol

The following protocol is adapted from a documented synthesis.^[7]

Step 1: Reaction Setup

- To a sealed reaction tube, add 2,4-dibromothiazole (500 mg, 2.06 mmol).
- Add morpholine (4.0 mL, 22.3 mmol), which serves as both the nucleophile and the solvent.

- Seal the tube securely.

Step 2: Reaction Execution

- Place the sealed tube in a heating block or oil bath pre-heated to 50°C.
- Allow the reaction to stir for 16 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) if desired.

Step 3: Work-up and Extraction

- After 16 hours, remove the reaction tube from the heat and allow it to cool to room temperature.
- Dilute the reaction mixture with 20 mL of deionized water.
- Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
- Combine the organic layers.

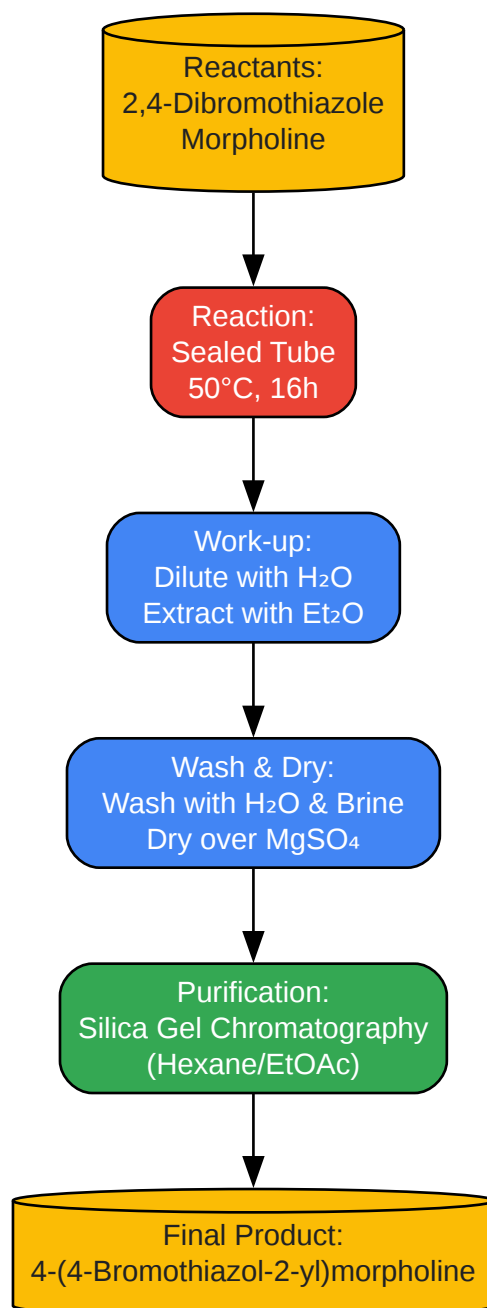
Step 4: Washing and Drying

- Wash the combined organic layer sequentially with deionized water (5 x 30 mL) to remove excess morpholine.
- Perform a final wash with brine (1 x 30 mL).
- Dry the organic layer over anhydrous magnesium sulfate (MgSO_4).
- Filter the mixture to remove the drying agent.

Step 5: Purification

- Concentrate the filtrate under reduced pressure to yield the crude product.
- Purify the residue by silica gel column chromatography, using a gradient of ethyl acetate in hexane (e.g., 0-30%) as the eluent.

- Combine the fractions containing the desired product and concentrate under reduced pressure to yield **4-(4-Bromothiazol-2-yl)morpholine** as a solid.



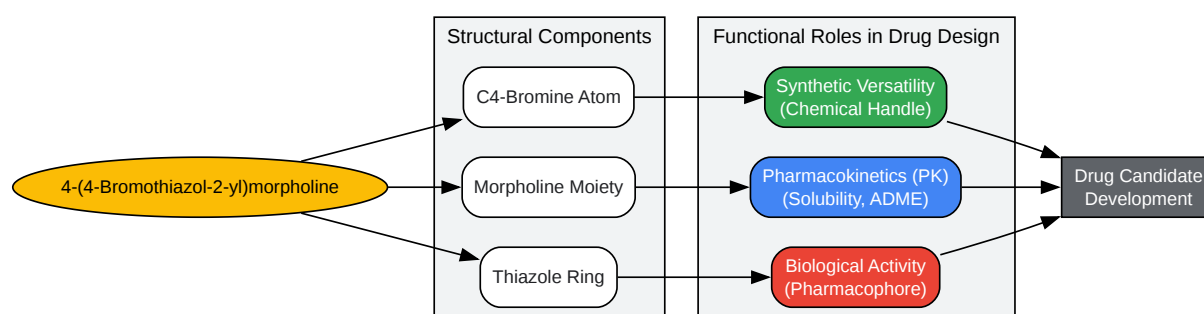
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Caption: Workflow for the synthesis and purification of the title compound.

Role in Modern Drug Discovery

The strategic value of **4-(4-Bromothiazol-2-yl)morpholine** is best understood by analyzing the contribution of its constituent parts. The molecule is designed for synthetic diversification, allowing researchers to rapidly generate a library of analogues for structure-activity relationship (SAR) studies.

- **The Thiazole Core:** This heterocycle is a cornerstone in medicinal chemistry, recognized for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. Its derivatives have demonstrated a vast range of pharmacological activities.[8]
- **The Morpholine Moiety:** As a "privileged structure," morpholine is often used to fine-tune the physicochemical properties of a lead compound.[9] Its inclusion can disrupt crystal packing, increase aqueous solubility, and act as a hydrogen bond acceptor, often leading to improved oral bioavailability and a more favorable ADME profile.[3][4]
- **The C4-Bromo Handle:** This is the molecule's primary reactive site for diversification. The carbon-bromine bond is an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations. This enables the facile introduction of aryl, heteroaryl, alkyl, alkynyl, or amino substituents at the C4 position, allowing for systematic exploration of the chemical space around the core scaffold.[10]



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